N~1~-Cyclobutyl-N~2~-undecylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Cyclobutyl-N~2~-undecylethane-1,2-diamine: is an organic compound that belongs to the class of diamines It features a cyclobutyl group attached to one nitrogen atom and an undecyl group attached to the other nitrogen atom of the ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclobutyl-N~2~-undecylethane-1,2-diamine typically involves the following steps:
Starting Materials: Cyclobutylamine and undecylamine are used as the primary starting materials.
Reaction with Ethylene Oxide: The starting amines are reacted with ethylene oxide under controlled conditions to form the corresponding ethane-1,2-diamine derivatives.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N1-Cyclobutyl-N~2~-undecylethane-1,2-diamine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and ethylene oxide.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N~1~-Cyclobutyl-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N~1~-Cyclobutyl-N~2~-undecylethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-Cyclobutyl-N~2~-undecylethane-1,2-diamine involves:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors.
Pathways Involved: It may modulate biochemical pathways by binding to specific sites on target molecules, thereby altering their activity.
Comparison with Similar Compounds
Similar Compounds
N~1~-Cyclobutyl-N~2~-octadecylethane-1,2-diamine: Similar structure but with an octadecyl group instead of an undecyl group.
N~1~-Cyclobutyl-N~2~-dodecylethane-1,2-diamine: Similar structure but with a dodecyl group instead of an undecyl group.
Properties
CAS No. |
627522-91-2 |
---|---|
Molecular Formula |
C17H36N2 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
N'-cyclobutyl-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C17H36N2/c1-2-3-4-5-6-7-8-9-10-14-18-15-16-19-17-12-11-13-17/h17-19H,2-16H2,1H3 |
InChI Key |
LSBVHSDMOPDYMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNC1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.